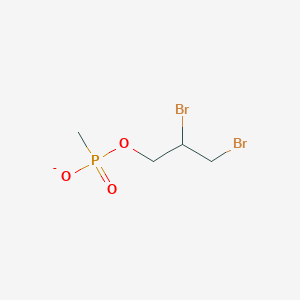
2,3-Dibromopropyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl methylphosphonate is a chemical compound known for its applications in various fields, including flame retardants and industrial processes. This compound is characterized by the presence of bromine atoms and a methylphosphonate group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl methylphosphonate typically involves the bromination of propyl methylphosphonate. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the propyl group.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactors where propyl methylphosphonate is treated with bromine. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromopropyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding propyl methylphosphonate.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of propyl methylphosphonate.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,3-Dibromopropyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a flame retardant in various materials, including textiles and plastics.
Mécanisme D'action
The mechanism of action of 2,3-dibromopropyl methylphosphonate involves its interaction with specific molecular targets. The bromine atoms and the methylphosphonate group play crucial roles in its reactivity and interactions with other molecules. The compound can inhibit certain enzymatic activities or disrupt cellular processes, depending on its application.
Comparaison Avec Des Composés Similaires
2,3-Dibromopropyl methylphosphonate can be compared with other similar compounds, such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromopropyl isocyanurate: A compound with similar bromine content but different functional groups and applications.
Uniqueness: this compound is unique due to its specific combination of bromine atoms and a methylphosphonate group, which confer distinct chemical properties and reactivity compared to other brominated compounds.
Propriétés
Numéro CAS |
114176-70-4 |
|---|---|
Formule moléculaire |
C4H8Br2O3P- |
Poids moléculaire |
294.89 g/mol |
Nom IUPAC |
2,3-dibromopropoxy(methyl)phosphinate |
InChI |
InChI=1S/C4H9Br2O3P/c1-10(7,8)9-3-4(6)2-5/h4H,2-3H2,1H3,(H,7,8)/p-1 |
Clé InChI |
JMHFFXFNGJDCEN-UHFFFAOYSA-M |
SMILES canonique |
CP(=O)([O-])OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



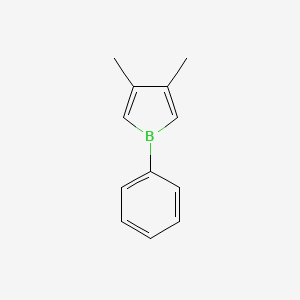
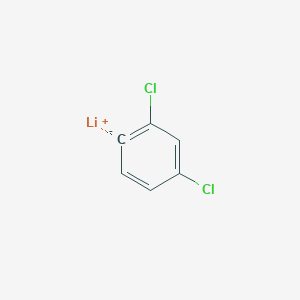


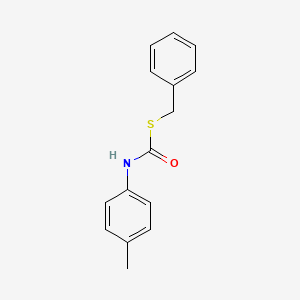
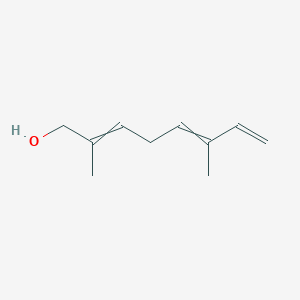
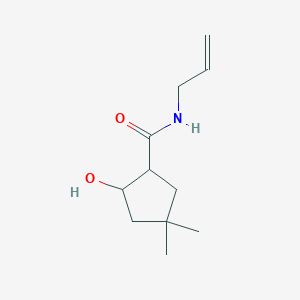

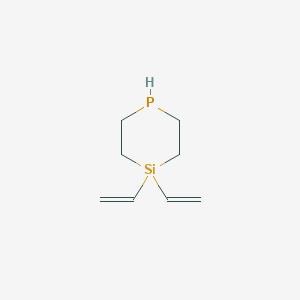
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)

